

# Sulfo-Cy7.5 Maleimide: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Sulfo-Cy7.5 maleimide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cy7.5 maleimide**, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document details its spectral properties, provides explicit experimental protocols for its use in labeling biomolecules, and illustrates key experimental workflows.

## Core Spectroscopic and Physical Properties

**Sulfo-Cy7.5 maleimide** is a water-soluble, thiol-reactive fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum.<sup>[1][2]</sup> This characteristic is highly advantageous for biological imaging, as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a significantly improved signal-to-noise ratio.<sup>[3]</sup> Its long emission wavelength also facilitates deeper tissue penetration, making it an ideal probe for in vivo imaging studies.<sup>[2][3][4]</sup>

The key quantitative data for **Sulfo-Cy7.5 maleimide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	788 nm	[1][5]
Emission Maximum ( $\lambda_{em}$ )	797 nm	[1][5]
Molar Extinction Coefficient ( $\epsilon$ )	222,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][5]
Fluorescence Quantum Yield ( $\Phi$ )	0.21	[1][5]
Solubility	Water, DMF, DMSO	[5]
Reactive Group	Maleimide	[5]
Reactivity	Thiol groups (e.g., from cysteine residues)	[6][7]
Storage Conditions	-20°C, protected from light and moisture	[1][5][8]

## Experimental Protocols

The following sections provide detailed methodologies for the use of **Sulfo-Cy7.5 maleimide** in labeling proteins and antibodies, a common application in research and diagnostics.

### Protocol 1: General Protein Labeling with Sulfo-Cy7.5 Maleimide

This protocol outlines the fundamental steps for conjugating **Sulfo-Cy7.5 maleimide** to proteins containing free thiol groups.

Materials:

- Protein of interest
- Sulfo-Cy7.5 maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

- Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.[6][9]
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[6][9]
- Purification column (e.g., Sephadex G-25).[8][10]

#### Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6][9]
  - If the protein's thiol groups are present as disulfide bonds, they must be reduced. Add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9]  
Note: If using DTT for reduction, it must be removed prior to the addition of the maleimide dye.[9]
- Prepare the **Sulfo-Cy7.5 Maleimide** Stock Solution:
  - Allow the vial of **Sulfo-Cy7.5 maleimide** to warm to room temperature.
  - Add anhydrous DMSO or DMF to create a 10 mM stock solution.[8][10] Vortex to ensure the dye is fully dissolved. This solution should be used promptly.[9][10]
- Labeling Reaction:
  - Add the **Sulfo-Cy7.5 maleimide** stock solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a recommended starting point.[9][10]
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
- Purification:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[8][10]

- The first colored band to elute from the column corresponds to the labeled protein conjugate.[\[10\]](#)
- Determination of Degree of Labeling (DOL):
  - The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~788 nm).

## Protocol 2: Antibody Conjugation with Sulfo-Cy7.5 Maleimide

This protocol is specifically tailored for the labeling of antibodies, which often requires the reduction of interchain disulfide bonds in the hinge region to expose free thiols.

Materials:

- Antibody (purified, in an amine-free buffer)
- **Sulfo-Cy7.5 maleimide**
- Reaction Buffer: Phosphate buffer, pH 7.0-7.5.[\[9\]](#)
- TCEP
- Purification column (e.g., Sephadex G-25)

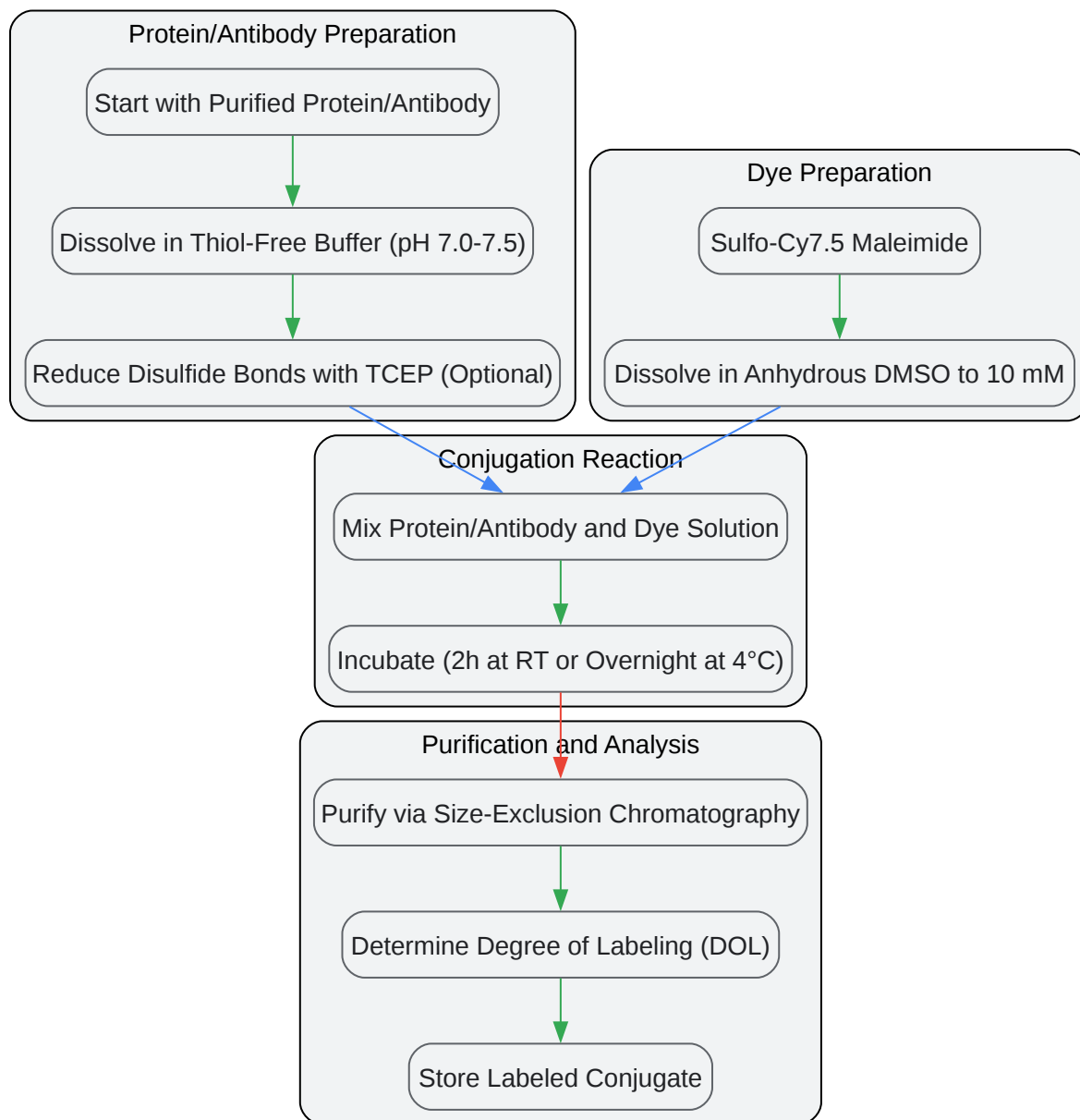
Procedure:

- Prepare the Antibody Solution:
  - Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[\[9\]](#)[\[11\]](#)
- Reduction of Disulfide Bonds:
  - To generate free thiols, add a ~10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[\[9\]](#)[\[11\]](#)

- Prepare the **Sulfo-Cy7.5 Maleimide** Stock Solution:
  - Prepare a 10 mM stock solution in anhydrous DMSO as described in the general protein labeling protocol.
- Labeling Reaction:
  - Add the dye stock solution to the reduced antibody. A dye-to-antibody molar ratio of 10:1 to 20:1 is recommended as a starting point.<sup>[9]</sup>
  - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
  - Purify the labeled antibody from free dye using a desalting column as previously described.
- Characterization:
  - Determine the DOL. An optimal DOL for antibodies is typically between 2 and 10.<sup>[9]</sup>
  - Store the labeled antibody at 4°C, protected from light. For long-term storage, the addition of a stabilizing protein like BSA and a bacteriostatic agent such as sodium azide is recommended.

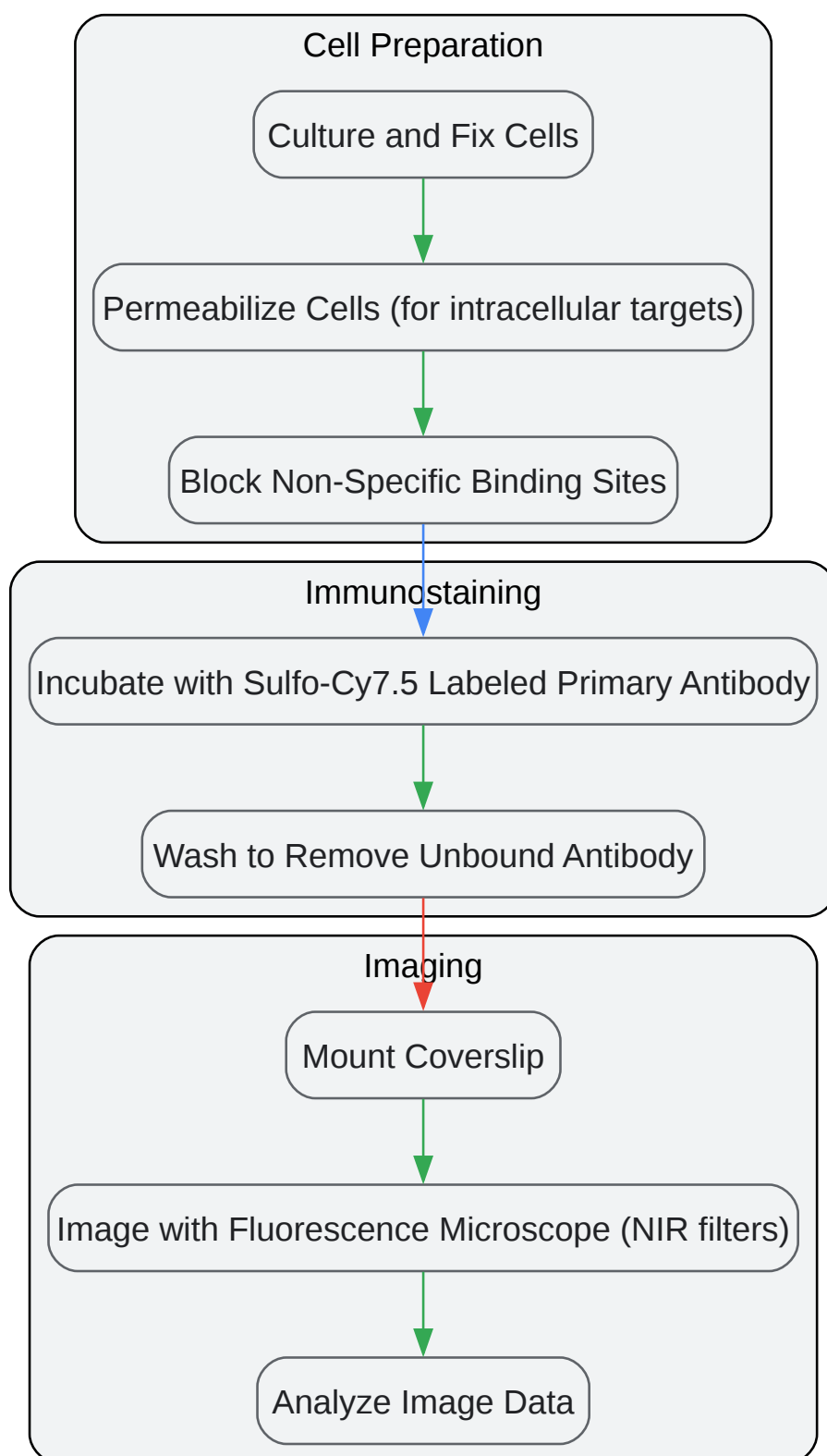
## Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key logical steps in the experimental processes described above.



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Caption: Workflow for labeling proteins and antibodies with **Sulfo-Cy7.5 maleimide**.



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Caption: General workflow for immunofluorescence using a Sulfo-Cy7.5 labeled antibody.

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